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Cat. No.: B1272413 Get Quote

An In-Depth Technical Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid:

Properties, Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 1-Allyl-2-oxo-1,2-
dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest to

researchers in medicinal chemistry and drug development. The 2-oxo-1,2-dihydropyridine (also

known as 2-pyridone) core is a prominent scaffold found in numerous biologically active

molecules. This document delineates the compound's physicochemical properties, provides

detailed synthetic pathways with experimental insights, explores its chemical reactivity, and

discusses its potential applications as a building block for novel therapeutic agents. The

synthesis and properties are contextualized through established literature on closely related

analogs, offering a robust framework for laboratory investigation.

Introduction to the 2-Oxo-1,2-Dihydropyridine
Scaffold
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework is a versatile heterocyclic motif that

serves as a crucial precursor in pharmaceutical development.[1] As a derivative of nicotinic acid

(niacin), this scaffold has been explored for a wide spectrum of biological activities, including

hypolipidemic, neuroprotective, and antimicrobial effects.[1][2] The introduction of an N-allyl
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group provides a reactive handle for further chemical modification or can directly influence

pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 3-position is a

key functional group, often involved in critical binding interactions with biological targets or

serving as a point for derivatization to modulate solubility and bioavailability. This guide focuses

specifically on the N-allyl derivative, a molecule poised for exploration in modern drug

discovery programs.

Physicochemical and Spectroscopic Properties
While specific experimental data for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is

not extensively published, its properties can be reliably inferred from the parent compound, 2-

Oxo-1,2-dihydropyridine-3-carboxylic acid, and its N-substituted analogs.[3][4] The addition of

the allyl group (C₃H₅) to the parent structure (C₆H₅NO₃) allows for a precise calculation of its

fundamental properties.

Table 1: Core Physicochemical Properties
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Property Value / Description Source / Rationale

Molecular Formula C₉H₉NO₃
Calculated from parent

compound C₆H₅NO₃[4] + C₃H₄

Molecular Weight 179.17 g/mol

Calculated from parent

compound 139.11 g/mol [4] +

40.06 g/mol

IUPAC Name
1-allyl-2-oxo-1H-pyridine-3-

carboxylic acid
Standard nomenclature

Appearance
Expected to be a white to off-

white solid
Based on analogs.[3]

Solubility

Expected to have low solubility

in water and higher solubility in

polar organic solvents like

DMSO, DMF, and ethanol.

General property of similar

organic acids.

pKa

The carboxylic acid proton is

expected to have a pKa in the

range of 3-5, typical for

carboxylic acids adjacent to an

aromatic system.

Established chemical

principles.

Anticipated Spectroscopic Profile
The structural elucidation of this molecule would rely on standard spectroscopic techniques.

The expected profile is as follows:

¹H NMR: Key diagnostic signals would include those for the allyl group: a multiplet around

5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the

terminal vinyl protons (=CH₂), and a doublet around 4.8-5.0 ppm for the methylene protons

adjacent to the nitrogen (N-CH₂). The three protons on the pyridone ring would appear as

distinct multiplets in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns

indicative of their positions. The carboxylic acid proton would present as a broad singlet at a

downfield shift (>10 ppm), which is exchangeable with D₂O.[3]
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¹³C NMR: The spectrum would show nine distinct carbon signals. Characteristic peaks would

include the carboxylic acid carbonyl (~165 ppm), the pyridone carbonyl (~160-163 ppm),

carbons of the allyl group (vinyl carbons at ~117 ppm and ~132 ppm; methylene carbon at

~53 ppm), and the carbons of the pyridone ring.[3]

Infrared (IR) Spectroscopy: The spectrum would be dominated by strong absorption bands

corresponding to the C=O stretching vibrations of the carboxylic acid and the amide lactam

ring (typically in the 1650-1730 cm⁻¹ range). A broad O-H stretch from the carboxylic acid

would be visible from 2500-3300 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z

180.0601.

Synthesis and Manufacturing
The synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is logically approached

via a two-step sequence: first, the formation of the core pyridone ring system, followed by

selective N-alkylation.
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Step 1: Core Synthesis

Step 2: N-Allylation

Meldrum's Acid +
Triethyl Orthoformate +

Aniline

Anilinomethylidene
Meldrum's Acid

Reaction with
Active Methylene Nitrile
(e.g., Cyanoacetamide)

2-Oxo-1,2-dihydropyridine
-3-carboxylic Acid Core

Pyridone Core

Allyl Bromide +
Base (e.g., K2CO3)

in DMF

1-Allyl-2-oxo-1,2-dihydro-
pyridine-3-carboxylic acid
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Caption: Synthetic workflow for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
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Step 1: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-
carboxylic Acid Core
The foundational pyridone structure is efficiently synthesized through the reaction of an

aminomethylene derivative of Meldrum's acid with an active methylene nitrile, such as

cyanoacetamide.[1][2] This method provides a reliable route to the core heterocycle in good

yields.[1]

Step 2: N-Allylation of the Pyridone Core
With the pyridone core in hand, the final step is a standard N-alkylation reaction. The nitrogen

of the pyridone ring acts as a nucleophile, attacking an allyl electrophile like allyl bromide. The

choice of a suitable base and solvent is critical for reaction efficiency and to minimize side

reactions, such as O-alkylation of the carboxylic acid.

Exemplary Experimental Protocol: N-Allylation
Rationale: This protocol uses potassium carbonate as a mild base to deprotonate the

pyridone nitrogen, which is sufficiently nucleophilic to react. N,N-Dimethylformamide (DMF)

is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the

potassium salts and facilitates the Sₙ2 reaction. The reaction temperature is kept moderate

to ensure selectivity.

Reagent Preparation: To a solution of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in

anhydrous DMF (10 mL per 1 mmol of substrate), add potassium carbonate (K₂CO₃, 1.5 eq).

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure

formation of the potassium salt. Add allyl bromide (1.2 eq) dropwise to the mixture.

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.[3]

Workup and Isolation: After completion, cool the mixture to room temperature and pour it into

ice-water (50 mL). Acidify the aqueous solution to pH 3-4 with dilute HCl. The acidic

conditions ensure the product's carboxylic acid is protonated, promoting precipitation while

keeping the starting material dissolved.
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Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry

under vacuum. The crude product can be further purified by recrystallization from a suitable

solvent system, such as ethanol/water, to yield the final compound.[3]

Chemical Reactivity and Mechanistic Insights
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses three primary sites for

chemical modification, making it a highly versatile building block for creating chemical libraries.

Carboxylic Acid (Position 3) Allyl Group (Position 1) Pyridone Ring

1-Allyl-2-oxo-1,2-dihydropyridine
-3-carboxylic Acid

Esterification

 R-OH, H+

Amide Coupling

 R-NH2, Coupling Agent

Reduction to Alcohol

 LiAlH4

Hydrogenation (to Propyl)

 H2, Pd/C

Epoxidation

 mCPBA

Hydroxylation

 OsO4

Electrophilic Substitution
(e.g., Halogenation)

 NBS/Br2

Metal Complexation

 Metal Salts (e.g., Zn(II))

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the title compound.

Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard

coupling reactions can be employed to form amides and esters, which are common

modifications in drug design to alter properties like cell permeability and metabolic stability.

The carboxylic acid can also serve as a bioisostere for other acidic groups like tetrazoles or

hydroxamic acids.[5]

Allyl Group: The double bond of the allyl group is susceptible to a range of classic alkene

reactions. It can be hydrogenated to the corresponding N-propyl derivative, epoxidized, or

dihydroxylated. These transformations allow for the introduction of new stereocenters and

polar functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8653659/
https://www.benchchem.com/product/b1272413?utm_src=pdf-body
https://www.benchchem.com/product/b1272413?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640829/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridone Ring: While the pyridone ring is relatively electron-deficient, it can still undergo

electrophilic substitution reactions, such as halogenation, typically at positions ortho or para

to the activating nitrogen atom. Furthermore, the pyridone-carboxylic acid arrangement is an

effective bidentate ligand capable of forming stable complexes with various metal ions.[1]

Applications in Research and Drug Development
The 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a promising starting point

for developing new therapeutics across several disease areas.

Oncology: Dihydropyridine derivatives have demonstrated cytotoxic activity against various

cancer cell lines.[6] The ability to easily generate a library of amide and ester derivatives

from the title compound allows for systematic structure-activity relationship (SAR) studies to

optimize potency and selectivity against cancer-related targets like protein kinases or

polymerases. For instance, certain oxo-dihydropyridine derivatives have shown activity

against breast cancer cell lines.[2]

Cardiovascular Disease: The broader 1,4-dihydropyridine class is famous for its calcium

channel blocking activity (e.g., nifedipine). While the 1,2-dihydropyridine isomer has a

different electronic profile, derivatives have also been investigated as modulators of calcium

channels and for their effects on blood pressure.[7]

Metabolic Disorders: Analogs of 2-oxo-3-pyridinecarboxylic acid have been identified as a

class of oral hypoglycemic agents.[8] The specific substituents on the pyridone ring were

found to be critical for activity, highlighting the potential for the N-allyl group to confer unique

biological properties in this therapeutic area.[8]

Antibacterial Agents: The pyridone core is present in several antibacterial agents. The

synthesis of novel derivatives based on this scaffold is a valid strategy in the search for new

compounds to combat antibiotic resistance.[3]

Conclusion
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a valuable and versatile heterocyclic

building block. Its synthesis is achievable through well-established chemical methods, and its

multiple reactive sites offer extensive opportunities for chemical diversification. Based on the

known biological activities of related compounds, this scaffold holds considerable promise for
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the development of novel drug candidates in oncology, cardiovascular disease, and metabolic

disorders. This guide provides the foundational chemical knowledge for researchers to

effectively utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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